molecular formula C5H10O5 B12393600 Xylose-d1-2

Xylose-d1-2

Cat. No.: B12393600
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-ITINVTGCSA-N
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Description

Xylose-d1-2 is a deuterated form of xylose, a monosaccharide of the aldopentose type consisting of five carbon atoms and an aldehyde functional group. Xylose is a sugar commonly found in wood and is widely used in various industrial applications. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Xylose-d1-2 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the xylose molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques, including chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Xylose-d1-2 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form xylonic acid.

    Reduction: Reduction of this compound can yield xylitol, a common sugar alcohol.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products

    Oxidation: Xylonic acid

    Reduction: Xylitol

    Substitution: Various substituted xylose derivatives

Scientific Research Applications

Xylose-d1-2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the metabolism of xylose in various organisms.

    Medicine: Used in diagnostic tests to study malabsorption and other gastrointestinal conditions.

    Industry: Employed in the production of biofuels and biochemicals from lignocellulosic biomass.

Mechanism of Action

The mechanism of action of Xylose-d1-2 involves its metabolism through various biochemical pathways. In microorganisms, xylose isomerase and xylulokinase play key roles in converting xylose to xylulose, which then enters the pentose phosphate pathway. The deuterium label in this compound allows researchers to track its metabolic fate and study the kinetics of these reactions.

Comparison with Similar Compounds

Similar Compounds

    D-Xylonic Acid: A product of xylose oxidation.

    Xylitol: A sugar alcohol derived from the reduction of xylose.

    Xylooligosaccharides: Short chains of xylose units used as prebiotics.

Uniqueness

Xylose-d1-2 is unique due to its deuterium label, which makes it an invaluable tool in research. The isotopic substitution allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2R,3S,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5D

InChI Key

PYMYPHUHKUWMLA-ITINVTGCSA-N

Isomeric SMILES

[2H][C@]([C@@H](CO)O)([C@H](C=O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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